molecular formula C11H16N6O4 B4134095 Ethyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate

Ethyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B4134095
M. Wt: 296.28 g/mol
InChI Key: DJTXVZPXSGGFBN-UHFFFAOYSA-N
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Description

Ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate is a complex organic compound with a unique structure that combines a pyrimidine ring with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a pyrimidine derivative to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The final step involves the formation of the piperazinecarboxylate ester through a condensation reaction with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as alkyl halides, under basic conditions.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Ethyl 4-(6-amino-4-pyrimidinyl)-1-piperazinecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylic acid.

Scientific Research Applications

Ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biology: Used as a molecular probe to study enzyme interactions and cellular pathways.

    Industry: Employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The piperazine moiety may enhance the compound’s binding affinity to its targets, increasing its efficacy.

Comparison with Similar Compounds

Ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate can be compared with similar compounds such as:

    Ethyl 1-(6-amino-5-nitro-4-pyrimidinyl)-4-piperidinecarboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.

    2-[(6-amino-5-nitro-4-pyrimidinyl)(ethyl)amino]ethanol: Contains an ethanol moiety instead of a piperazinecarboxylate ester.

The uniqueness of Ethyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O4/c1-2-21-11(18)16-5-3-15(4-6-16)10-8(17(19)20)9(12)13-7-14-10/h7H,2-6H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTXVZPXSGGFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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